molecular formula C9H12N2O2 B035186 Ethyl 4-ethylpyrimidine-5-carboxylate CAS No. 110960-75-3

Ethyl 4-ethylpyrimidine-5-carboxylate

Cat. No. B035186
M. Wt: 180.2 g/mol
InChI Key: ZHOXGOGTWSQQFB-UHFFFAOYSA-N
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Description

Ethyl 4-ethylpyrimidine-5-carboxylate is a chemical compound with the molecular weight of 152.15 . The physical form of this compound is a powder .


Physical And Chemical Properties Analysis

Ethyl 4-ethylpyrimidine-5-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 152.15 . More detailed physical and chemical properties may be found in its Safety Data Sheet .

Scientific Research Applications

  • Biological Activities :

    • Antibacterial Activity : Ethyl 4-ethylpyrimidine-5-carboxylate derivatives exhibit in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Alsharif et al., 2018).
    • Antioxidant Agents : Certain derivatives, such as substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, show promising antioxidant activity (Asha et al., 2009).
    • HIV-1 Protease Inhibition : Some derivatives demonstrate potential as HIV-1 protease inhibitors, with promising spectroscopic and nonlinear optical properties (Pekparlak et al., 2020).
    • Cytotoxic Activity Against Cancer Cells : Novel 5-methyl-4-thiopyrimidine derivatives synthesized from this compound have shown cytotoxic activity against various cancer cells (Stolarczyk et al., 2018).
  • Chemical Synthesis and Applications :

    • Synthesis of Imidazopyrimidine and Aminoindole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, related to ethyl 4-ethylpyrimidine-5-carboxylate, can be used to synthesize imidazopyrimidine and aminoindole derivatives through intramolecular cyclisation (Marjani & Khalafy, 2010).
    • Preparation of Potent CK2 Inhibitors : The Minisci reaction with derivatives of ethyl 4-ethylpyrimidine-5-carboxylate is useful for synthesizing 5-halopyrimidine-4-carboxylic acid esters, essential in the preparation of potent CK2 inhibitors like CX-5011 (Regan et al., 2012).
  • Pharmacological Applications :

    • Histamine H2-Receptor Antagonists : The 5-halogeno-analogues of metiamide and cimetidine synthesized from ethyl 4-ethylpyrimidine-5-carboxylate derivatives are effective histamine H2-receptor antagonists (Brown et al., 1980).
    • Analgesic, Antiinflammatory, and Immunosuppressive Properties : Pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives show analgesic, antiinflammatory, and immunosuppressive properties (Malinka et al., 1989).
  • Novel Drug Targets :

    • Unique Molecular Structure : Some derivatives, like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, present unique molecular structures, indicating their potential as novel drug targets (Suwito et al., 2018).

Safety And Hazards

Ethyl 4-ethylpyrimidine-5-carboxylate is classified as a skin irritant and eye irritant. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-ethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXGOGTWSQQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526169
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethylpyrimidine-5-carboxylate

CAS RN

110960-75-3
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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